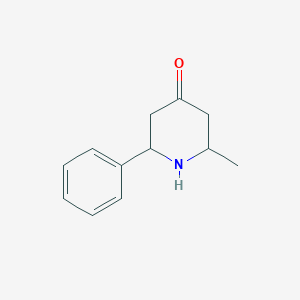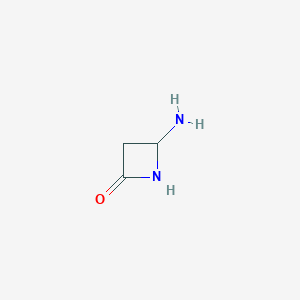![molecular formula C13H14ClNOS B15162997 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride CAS No. 142941-96-6](/img/structure/B15162997.png)
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methylacetophenone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the chloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: A simpler thiazole derivative with similar structural features.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Uniqueness
4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with both methyl and phenyl groups makes it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
142941-96-6 |
|---|---|
Formule moléculaire |
C13H14ClNOS |
Poids moléculaire |
267.77 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-3-ium-3-yl)ethanone;chloride |
InChI |
InChI=1S/C13H14NOS.ClH/c1-10-3-5-12(6-4-10)13(15)7-14-9-16-8-11(14)2;/h3-6,8-9H,7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ZMGAEJKCTLODTB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


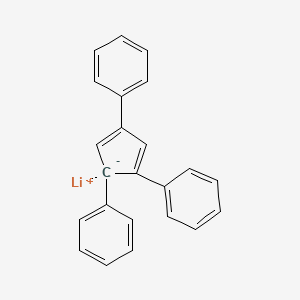
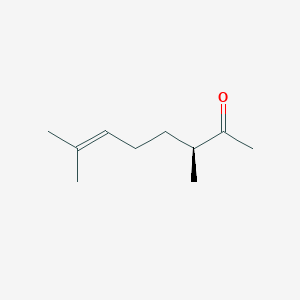
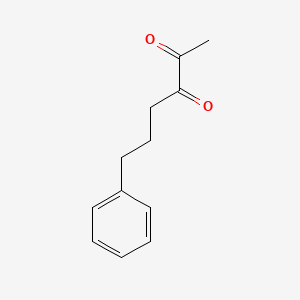
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
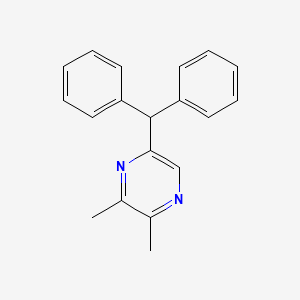

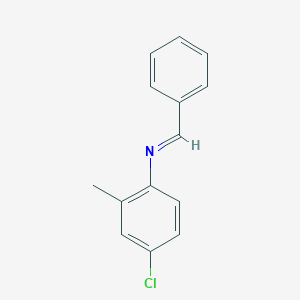
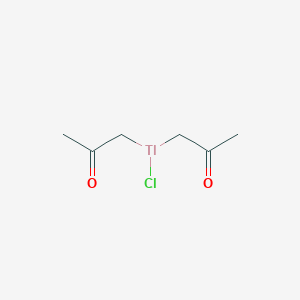
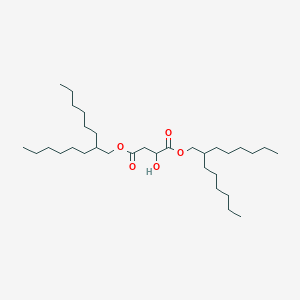
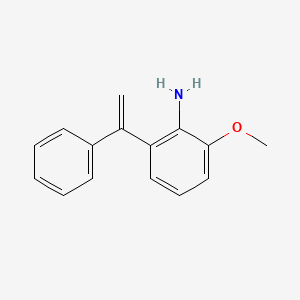

![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
